
2,4,5-Trichloro-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2O. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms and one methoxy group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Chlorination of 6-Methoxypyrimidine: : One common method involves the chlorination of 6-methoxypyrimidine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2, 4, and 5 positions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2,4,5-trichloropyrimidine with methanol. This reaction is usually conducted in the presence of a base such as sodium methoxide, which facilitates the substitution of a chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production of 2,4,5-Trichloro-6-methoxypyrimidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : 2,4,5-Trichloro-6-methoxypyrimidine readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace one or more chlorine atoms.
-
Oxidation and Reduction: : While less common, the compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a formyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and various amines are commonly used reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-5-chloro-6-methoxypyrimidine, 2,4,5-trimethoxypyrimidine, and other derivatives.
Oxidation Products: Oxidation of the methoxy group can yield 2,4,5-trichloro-6-formylpyrimidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,4,5-Trichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for multiple applications.
Mecanismo De Acción
The mechanism by which 2,4,5-Trichloro-6-methoxypyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit kinases, which are crucial for cell signaling and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-5-methoxypyrimidine: This compound is similar but has a different substitution pattern, which can lead to different reactivity and applications.
2,4,5-Trichloropyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-5-methoxypyrimidine: With one less chlorine atom, this compound has different chemical properties and reactivity.
Uniqueness
2,4,5-Trichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in synthesizing a wide range of derivatives for various applications.
Propiedades
Fórmula molecular |
C5H3Cl3N2O |
|---|---|
Peso molecular |
213.44 g/mol |
Nombre IUPAC |
2,4,5-trichloro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Clave InChI |
BZTPNKVJZQZTQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


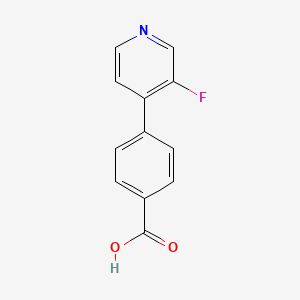
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
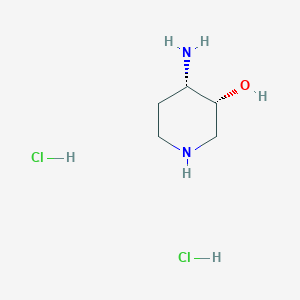
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
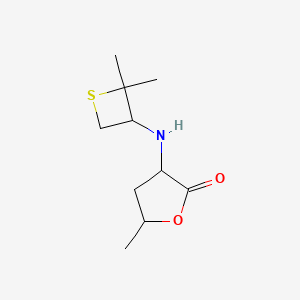
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
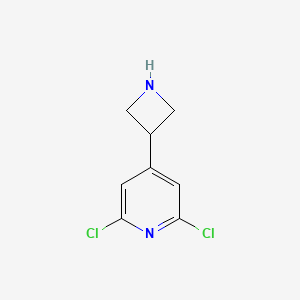
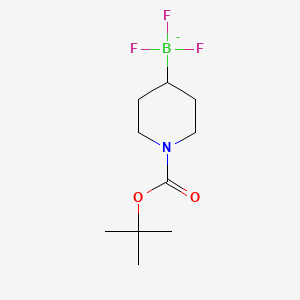
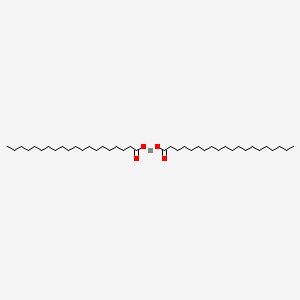

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
